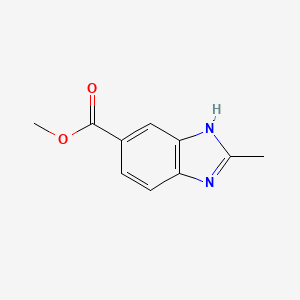

Methyl 2-methyl-1H-benzimidazole-5-carboxylate

Descripción general

Descripción

“Methyl 2-methyl-1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate for the synthesis of a number of bioisosteric benzimidazoles .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzimidazole core, which is a fused benzene and imidazole ring. The compound has a methyl group attached to the nitrogen atom in the imidazole ring and a carboxylate group attached to the 5th carbon in the benzene ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 190.20 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Formation

- Synthesis of Derivatives : Methyl 2-methyl-1H-benzimidazole-5-carboxylate derivatives have been synthesized for various applications. El’chaninov et al. (2015) described the synthesis of 1-methyl-2-(5-methyl-2-furyl)-1H- and 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles, which were formylated and acylated for further applications in chemistry (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Structural and Spectral Analysis

- Structural and Vibrational Analysis : Tanış (2017) conducted a detailed theoretical and experimental investigation of 2-methyl -1h-benzimidazole 5 carboxylic acid, analyzing its vibrational spectra and electronic characteristics (Tanış, 2017).

Biological Applications and Anticancer Potential

- Antileukemic Agents : A study by Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents, finding specific compounds to exhibit significant cell death in leukemic cells (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

- DNA Topoisomerase Inhibitors : Alpan et al. (2007) synthesized 1H-benzimidazole derivatives and evaluated their inhibitory effects on mammalian DNA topoisomerase, which are critical for cancer treatment (Alpan, Gunes, & Topçu, 2007).

Antitumor Activity and Metal Complexes

- Metal Complexes with Antitumor Activity : Galal et al. (2009) synthesized metal complexes using 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with various metal ions, showing antitumor activity in human lung and breast cancer cell lines (Galal, Hegab, Kassab, Rodriguez, Kerwin, El-Khamry, & El-Diwani, 2009).

Corrosion Inhibition

- Inhibition of Steel Corrosion : Yadav et al. (2013) researched the corrosion inhibition performance of benzimidazole derivatives for mild steel in an acidic environment. These compounds were found effective in reducing corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Safety and Hazards

The safety data sheet for “Methyl 2-methyl-1H-benzimidazole-5-carboxylate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Methyl 2-methylbenzimidazole-5-carboxylate, also known as methyl 2-methyl-3H-benzimidazole-5-carboxylate or Methyl 2-methyl-1H-benzimidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles are known to bind to tubulin proteins , which are key components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

The compound’s mode of action is believed to be similar to that of other benzimidazoles, which exert their effects by binding to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of cell division can lead to cell death, particularly in rapidly dividing cells .

Biochemical Pathways

It is known that benzimidazoles can affect various biochemical pathways due to their interaction with tubulin proteins . This interaction can disrupt normal cellular processes, including cell division, and can lead to cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 1902 , a melting point of 170 °C , and a boiling point of 404.4±18.0 °C .

Result of Action

The primary result of the action of Methyl 2-methylbenzimidazole-5-carboxylate is the disruption of cell division, which can lead to cell death . This is particularly effective against rapidly dividing cells .

Análisis Bioquímico

Biochemical Properties

Methyl 2-methylbenzimidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of methyl 2-methylbenzimidazole-5-carboxylate to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

Methyl 2-methylbenzimidazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of methyl 2-methylbenzimidazole-5-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, methyl 2-methylbenzimidazole-5-carboxylate can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-methylbenzimidazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that methyl 2-methylbenzimidazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity.

Dosage Effects in Animal Models

The effects of methyl 2-methylbenzimidazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

Methyl 2-methylbenzimidazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of methyl 2-methylbenzimidazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into the mitochondria, where it exerts its effects on cellular respiration and energy production.

Subcellular Localization

Methyl 2-methylbenzimidazole-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can influence gene expression and chromatin remodeling.

Propiedades

IUPAC Name |

methyl 2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSXZVWXGFHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)